Potency Differential Against EGFR L861Q Mutant Versus Wild-Type EGFR
EGFR-IN-12 exhibits approximately 5-fold greater potency against the EGFR L861Q mutant (IC50 = 4 nM) compared to wild-type EGFR (IC50 = 21 nM) . This inverse selectivity profile—where a compound shows enhanced activity against a mutant relative to the wild-type enzyme—contrasts with first-generation reversible inhibitors such as gefitinib, which displays an IC50 of approximately 1.5 nM against wild-type EGFR but is significantly less potent against the L861Q mutant (IC50 reported at >100 nM) [1]. The 4 nM IC50 value for L861Q positions EGFR-IN-12 as a uniquely potent tool compound for investigating this clinically relevant but therapeutically challenging EGFR mutation.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | EGFR L861Q: IC50 = 4 nM; EGFR wild-type: IC50 = 21 nM |
| Comparator Or Baseline | Gefitinib: EGFR wild-type IC50 ≈ 1.5 nM; EGFR L861Q IC50 > 100 nM (reported as resistant) |
| Quantified Difference | EGFR-IN-12 L861Q/wild-type ratio = 0.19; Gefitinib L861Q/wild-type ratio > 66 |
| Conditions | Cell-free enzymatic kinase assay; ATP concentration at Km |
Why This Matters
Researchers investigating L861Q-driven signaling or screening for L861Q-selective chemical probes require a compound with verified sub-10 nM potency against this specific mutant, which first-generation inhibitors fail to provide.
- [1] Kancha RK, von Bubnoff N, Peschel C, Duyster J. Functional analysis of epidermal growth factor receptor (EGFR) mutations and potential implications for EGFR targeted therapy. Clin Cancer Res. 2009;15(2):460-467. View Source
